molecular formula C13H17F2NO B6357556 (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol CAS No. 1303974-07-3

(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol

Cat. No.: B6357556
CAS No.: 1303974-07-3
M. Wt: 241.28 g/mol
InChI Key: ZJXCTMJUCBRULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol is an organic compound with the molecular formula C13H17F2NO and a molecular weight of 241.28 g/mol This compound features a piperidine ring substituted with a benzyl group, two fluorine atoms, and a hydroxymethyl group

Properties

IUPAC Name

(1-benzyl-3,3-difluoropiperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-13(15)10-16(7-6-12(13)9-17)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXCTMJUCBRULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Hydroxymethylation: The hydroxymethyl group can be introduced through reduction reactions involving formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atoms and benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl-3,3-difluoropiperidin-4-carboxylic acid, while reduction can produce benzyl-3,3-difluoropiperidin-4-ylmethanol derivatives.

Scientific Research Applications

(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol: Similar in structure but with different fluorine atom positions.

    (1-Benzyl-4-fluoropiperidin-3-yl)methanol: Contains only one fluorine atom.

    (1-Benzyl-3,3-difluoropiperidin-4-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.

Uniqueness

(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol is unique due to the specific positioning of its fluorine atoms and the presence of a hydroxymethyl group.

Biological Activity

(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol is a synthetic compound with a unique structure characterized by a piperidine ring substituted with two fluorine atoms and a benzyl group. Its chemical formula is C₁₃H₁₇F₂NO, and it has garnered attention in medicinal chemistry due to its potential neuropharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, synthesis methods, and preliminary research findings.

Chemical Structure and Properties

The compound features a piperidine core with fluorine substituents that enhance its biological activity. The presence of the hydroxymethyl group allows for various chemical reactions, making it a versatile building block in drug development.

PropertyValue
Chemical FormulaC₁₃H₁₇F₂NO
Molar Mass241.28 g/mol
Functional GroupsHydroxymethyl, Benzyl, Difluoro

Neuropharmacological Potential

Research indicates that this compound may interact with specific neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Compounds with similar structures have shown potential as antagonists for NR2B subtypes of NMDA receptors, which are implicated in neurological disorders such as depression and schizophrenia. Preliminary studies suggest that this compound may exhibit selective antagonism at NMDA receptors, influencing excitatory neurotransmission.

The mechanism of action involves the modulation of neurotransmitter systems through receptor interaction. The compound's unique structure enables it to bind selectively to certain receptors or enzymes, potentially leading to therapeutic effects in treating neurological conditions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Initial reactions create the piperidine framework.
  • Introduction of Fluorine Atoms : Fluorination is performed at the 3-position to enhance biological activity.
  • Benzyl Group Attachment : The benzyl group is introduced to the nitrogen atom of the piperidine ring.
  • Hydroxymethyl Group Formation : The final step involves converting suitable precursors into the hydroxymethyl derivative.

These synthetic routes allow for efficient production and further derivatization of this compound and its analogs.

Case Studies and Research Findings

Recent studies have explored the biological properties of this compound:

  • Binding Affinity Studies : Research suggests that compounds with similar piperidine structures show improved binding affinity to targeted receptors compared to their unsubstituted counterparts .
  • Pharmacokinetics : Investigations into pharmacokinetic properties indicate that modifications in structure can significantly affect absorption and metabolism profiles .
  • Therapeutic Applications : The compound is being studied for its potential use as a precursor in developing drugs targeting neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights differences in biological activity based on fluorination patterns and functional groups:

Compound NameStructure FeaturesUnique Aspects
(1-Benzyl-4,4-difluoropiperidin-3-yl)methanolFluorine at 4-positionPotentially different receptor interactions
(4,4-Difluoropiperidin-3-yl)methanolLacks benzyl groupSimpler structure may lead to different activity
1-Benzyl-3-fluoropiperidin-4-oneOne fluorine atom onlyDifferent pharmacological profile

This table illustrates how variations in fluorination and additional functional groups can significantly influence biological activity and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.